molecular formula C22H20FN5O B5368597 3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole

3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole

カタログ番号 B5368597
分子量: 389.4 g/mol
InChIキー: HRQGHPARNSLUKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole, also known as JNJ-64417184, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various types of cancer, including breast cancer, lung cancer, and melanoma.

作用機序

3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole exerts its antitumor activity by inhibiting the protein kinase CK2, which is overexpressed in many types of cancer. CK2 is involved in various cellular processes, including cell proliferation, survival, and DNA repair. Inhibition of CK2 by this compound leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. This compound has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound also inhibits the Wnt/β-catenin signaling pathway, which is involved in cancer cell proliferation and survival. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

実験室実験の利点と制限

3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole has several advantages for laboratory experiments. This compound has shown potent antitumor activity in various cancer cell lines and mouse xenograft models. It is also highly selective for CK2, which reduces the risk of off-target effects. However, this compound has some limitations for laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, the pharmacokinetic properties of this compound have not been fully characterized, which may limit its clinical development.

将来の方向性

For this compound include combination therapy with other anticancer agents, radiosensitization, and clinical trials to evaluate its safety and efficacy in humans.

合成法

The synthesis of 3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole involves a multistep process that starts with the reaction of 4-fluorobenzaldehyde and 1H-pyrazole-5-carboxylic acid to form 4-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to produce the key intermediate, 3-(4-(4-fluorophenyl)-1H-pyrazol-5-yl)-N-piperidin-1-yl)propanamide. Finally, this intermediate is reacted with 1H-indazole-3-carboxylic acid to obtain this compound.

科学的研究の応用

3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole has been extensively studied in preclinical models of cancer, and it has shown potent antitumor activity in various cancer cell lines. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a highly selective inhibitor of the protein kinase CK2, which plays a critical role in cancer cell survival and proliferation. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mouse xenograft models.

特性

IUPAC Name

[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(1H-indazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c23-16-9-7-14(8-10-16)18-12-24-26-20(18)15-4-3-11-28(13-15)22(29)21-17-5-1-2-6-19(17)25-27-21/h1-2,5-10,12,15H,3-4,11,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQGHPARNSLUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC3=CC=CC=C32)C4=C(C=NN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。